molecular formula C6H12ClN3S B2821460 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride CAS No. 2173996-64-8

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride

Cat. No. B2821460
CAS RN: 2173996-64-8
M. Wt: 193.69
InChI Key: RPMIHJZVMCLXAQ-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. In a study, newly synthesized 1,3,4-thiadiazole compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity . Further research could explore their mechanism of action and potential clinical applications.

Antibacterial Action

Compound D-2, a 2-substituted derivative of 1,3,4-thiadiazole, exhibited moderate antibacterial activity against Gram-positive (S. aureus , E. faecalis ) and Gram-negative (E. coli , K. pneumoniae ) bacterial strains . Investigating its mode of action and potential synergies with existing antibiotics could be valuable.

Anti-Inflammatory Potential

Certain 1,3,4-thiadiazole scaffolds have been designed to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway. These compounds could hold promise as anti-inflammatory agents . Further studies are needed to validate their efficacy and safety profiles.

Anticancer Activity

N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide demonstrated anticancer activity against the MCF-7 breast cancer cell line . Investigating its mechanism of action and potential synergies with existing chemotherapeutic agents is warranted.

Mechanism of Action

Future Directions

The future directions for research into “3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods.

properties

IUPAC Name

3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.ClH/c1-5-8-9-6(10-5)3-2-4-7;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMIHJZVMCLXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride

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